Antibiotic LIQ 4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antibiotic LIQ 4: is a novel antimicrobial agent belonging to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and anions. They have garnered significant interest due to their unique properties, such as low volatility, high thermal stability, and tunable solubility. This compound is specifically designed to combat multidrug-resistant bacterial strains, making it a promising candidate in the fight against antibiotic resistance .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Antibiotic LIQ 4 involves the combination of specific organic cations and anions under controlled conditions. The process typically begins with the preparation of the cation, which is then reacted with the desired anion to form the ionic liquid. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent quality and efficiency. Advanced purification techniques, such as distillation and crystallization, are employed to remove impurities and achieve the desired product specifications .

化学反応の分析

Oxidative Stress Induction by Bactericidal Antibiotics

Bactericidal antibiotics (e.g., ciprofloxacin, ampicillin) accelerate cellular respiration, leading to ROS production via the Fenton reaction .

Chemical Pathway:

-

Electron Transport Chain Overload: Antibiotics disrupt proton motive force, increasing NADH/NAD+ ratio.

-

ROS Generation:

O2+e−→O2∙−

O2∙−+Fe2+→OH−+OH∙+Fe3+ -

Macromolecule Damage: Hydroxyl radicals oxidize lipids, proteins, and DNA .

Synthetic Modifications in Metallacarborane Antibiotics

Iodinated cobalt bis(dicarbollide) complexes exhibit enhanced antimicrobial activity through membrane disruption .

Reactivity Highlights:

-

Iodination: Addition of iodine atoms increases hydrophobicity, improving Gram-negative penetration.

-

Proton-Coupled Electron Transfer:

CoIII+H2O→CoII+OH−+H+

Table 2: Antimicrobial Activity of Metallacarboranes

| Compound | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli | Selectivity Index (SI) |

|---|---|---|---|

| Na[3,3′-Co] | 16 | >128 | 8 |

| Iodinated Co | 4 | 32 | 165 |

Metabolic Perturbations Linked to Antibiotic Efficacy

Bacteriostatic antibiotics (e.g., chloramphenicol) suppress respiration by accumulating NADH and central carbon metabolites, reducing ATP synthesis :

\text{NADH}+\text{H}^++0.5\\text{O}_2\rightarrow \text{NAD}^++\text{H}_2\text{O}\(\Delta G=-220\\text{kJ mol})

Key Observations:

科学的研究の応用

Antibiotic LIQ 4 has a wide range of scientific research applications, including:

Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.

Biology: Employed in the study of microbial resistance and the development of new antimicrobial agents.

Medicine: Investigated for its potential use in treating infections caused by multidrug-resistant bacteria.

Industry: Utilized in the formulation of antimicrobial coatings and materials to prevent biofilm formation and microbial contamination .

作用機序

The mechanism of action of Antibiotic LIQ 4 involves disrupting the bacterial cell membrane and inhibiting essential cellular processes. The compound targets specific molecular pathways, leading to cell leakage and death. The cationic and anionic components of this compound interact with the bacterial membrane, causing structural damage and loss of function .

類似化合物との比較

Quaternary Ammonium Compounds: Known for their antimicrobial properties but may have higher toxicity.

Imidazolium-Based Ionic Liquids: Effective against a broad spectrum of bacteria but may lack the specificity of Antibiotic LIQ 4.

Pyridinium-Based Ionic Liquids: Similar antimicrobial activity but may have different solubility and stability profiles .

Uniqueness of this compound: this compound stands out due to its tailored cation-anion combination, which enhances its antimicrobial efficacy while minimizing toxicity. Its unique structure allows for better interaction with bacterial membranes, making it more effective against resistant strains compared to other ionic liquids .

特性

CAS番号 |

99745-71-8 |

|---|---|

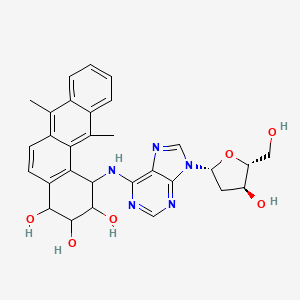

分子式 |

C30H31N5O6 |

分子量 |

557.6 g/mol |

IUPAC名 |

1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol |

InChI |

InChI=1S/C30H31N5O6/c1-13-15-5-3-4-6-16(15)14(2)22-17(13)7-8-18-23(22)24(27(39)28(40)26(18)38)34-29-25-30(32-11-31-29)35(12-33-25)21-9-19(37)20(10-36)41-21/h3-8,11-12,19-21,24,26-28,36-40H,9-10H2,1-2H3,(H,31,32,34)/t19-,20+,21+,24?,26?,27?,28?/m0/s1 |

InChIキー |

MCZONDZGROJBST-OHSAYFRASA-N |

SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O |

異性体SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)[C@H]7C[C@@H]([C@H](O7)CO)O |

正規SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O |

同義語 |

LIQ 4 LIQ-4 LIQ4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。